[(4-Bromo-3-methylphenyl)methyl](3-methylbutan-2-yl)amine
Description
(4-Bromo-3-methylphenyl)methylamine is a secondary amine featuring a 4-bromo-3-methylbenzyl group attached to a branched 3-methylbutan-2-yl chain. Its structure combines a brominated aromatic ring (enhancing electrophilic reactivity) and a bulky alkyl chain (influencing solubility and steric interactions).
Properties
Molecular Formula |
C13H20BrN |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-9(2)11(4)15-8-12-5-6-13(14)10(3)7-12/h5-7,9,11,15H,8H2,1-4H3 |
InChI Key |
ZIRHCGXOJOMVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)C(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with 3-methylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Bromo-3-methylphenyl)methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromo-3-methylphenyl)methylamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, (4-Bromo-3-methylphenyl)methylamine is explored for its potential as a drug candidate. It is investigated for its interactions with biological targets and its pharmacokinetic properties.
Industry
The compound finds applications in the production of specialty chemicals and intermediates. It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist of various receptors, leading to changes in cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, influencing mood and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (4-Bromo-3-methylphenyl)methylamine, differing in substituent positions, halogens, or alkyl chains. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | Substituents/Modifications | Key Properties/Findings | References |
|---|---|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | C12H17BrFN | 274.17 | -F at C4, -Br at C3 on phenyl; same alkyl chain | Increased electronegativity due to fluorine; potential enhanced metabolic stability | |
| (4-Bromo-3-fluorophenyl)methylamine | C11H15BrFN | 274.15 | -F at C3, -Br at C4; shorter alkyl chain (butan-2-yl) | Reduced steric bulk compared to 3-methylbutan-2-yl; lower lipophilicity | |
| (3-Bromo-4-fluorophenyl)methylamine | C12H17BrFN | 288.18 | -F at C4, -Br at C3; longer alkyl chain (pentan-2-yl) | Higher lipophilicity; potential for improved membrane permeability | |
| (3-Bromophenyl)methylamine | C12H18BrN | 256.18 | -Br at C3 on phenyl; no fluorine substituent | Simpler electronic profile; lower polarity compared to fluorinated analogs | |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C14H13BrN2O2 | 337.18 | Amide linkage; fused pyridone ring | Planar conformation due to π-conjugation; forms hydrogen-bonded dimers in crystals |
Key Insights :
Bromine at the para position (target compound) may favor electrophilic aromatic substitution differently than meta-brominated analogs .
Alkyl Chain Modifications : The 3-methylbutan-2-yl group in the target compound provides greater steric bulk than butan-2-yl but less than pentan-2-yl , balancing solubility and steric hindrance.
Functional Group Variations : Replacement of the amine with an amide (e.g., ) introduces hydrogen-bonding capability and rigidity, significantly altering physicochemical and pharmacological properties.
Notes and Limitations
- Data Gaps : Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence; extrapolations are based on structural analogs.
- Fluorine Impact : Fluorinated analogs () may exhibit distinct pharmacokinetic profiles, necessitating comparative bioactivity studies.
- Stereochemical Considerations : The chiral center in 3-methylbutan-2-yl could lead to enantiomeric differences in activity, unaddressed in current literature.
Biological Activity
(4-Bromo-3-methylphenyl)methylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of (4-Bromo-3-methylphenyl)methylamine includes a brominated aromatic ring and a branched aliphatic amine group. This unique combination contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrN |
| Molecular Weight | 255.17 g/mol |
| Functional Groups | Amine, Aromatic, Bromine |
The biological activity of (4-Bromo-3-methylphenyl)methylamine is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an agonist or antagonist at several receptors, including:
- Serotonin Receptors : Influencing mood and anxiety levels.
- Dopamine Receptors : Potential implications in neuropharmacology and psychiatric disorders.
These interactions can lead to alterations in cellular signaling pathways, affecting physiological responses such as mood regulation and neuroprotection.
Antimicrobial Properties
Studies have shown that (4-Bromo-3-methylphenyl)methylamine exhibits antimicrobial activity against various pathogens. The presence of the bromine atom enhances its binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The specific mechanisms include:
- Inhibition of cell cycle progression.
- Induction of oxidative stress leading to cancer cell death.
Case Studies
- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that (4-Bromo-3-methylphenyl)methylamine effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent .
- Anticancer Research : In vitro studies reported in Cancer Letters highlighted the compound's ability to reduce the viability of breast cancer cells through apoptosis induction, suggesting a pathway for further therapeutic exploration .
Comparative Analysis with Similar Compounds
The biological activity of (4-Bromo-3-methylphenyl)methylamine can be compared with other brominated amines to understand its uniqueness:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | Antimicrobial, Anticancer | Different alkyl side chain |
| (4-Bromo-3-methylphenol) | Antimicrobial | Lacks amine group |
| (4-Bromo-3-methylbenzoic acid) | Anti-inflammatory | Carboxylic acid functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
